molecular formula C12H13NO2 B14602434 N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide CAS No. 61071-44-1

N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide

Cat. No.: B14602434
CAS No.: 61071-44-1
M. Wt: 203.24 g/mol
InChI Key: SPQUCXWVFOIRAA-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide is an organic compound with a unique structure that includes a phenyl group and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide can be synthesized through a multi-step process. One common method involves the reaction of N-methylacetamide with 3-oxo-3-phenylprop-1-en-1-yl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. The compound’s enone moiety allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
  • 3-methyl-1-[(1E)-3-oxo-3-phenyl-1-propenyl]pyridinium chloride

Uniqueness

N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide is unique due to its specific structural features, such as the enone moiety and the phenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

CAS No.

61071-44-1

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-methyl-N-(3-oxo-3-phenylprop-1-enyl)acetamide

InChI

InChI=1S/C12H13NO2/c1-10(14)13(2)9-8-12(15)11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

SPQUCXWVFOIRAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C=CC(=O)C1=CC=CC=C1

Origin of Product

United States

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